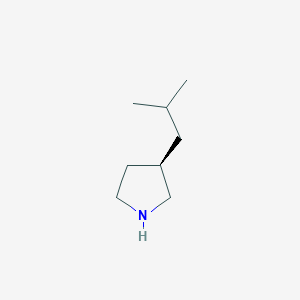![molecular formula C17H14O3S B13900037 6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)
6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzo[b]thiophene and benzyl alcohol.
Reaction Conditions: The benzo[b]thiophene is first brominated to form 6-bromo-benzo[b]thiophene. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with benzyl alcohol in the presence of a palladium catalyst to form 6-benzyloxy-benzo[b]thiophene.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale bromination, Suzuki-Miyaura coupling, and esterification, can be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
- Benzo[b]thiophene-6-carboxylic acid methyl ester
Comparison
6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. In comparison, 6-Methyl-benzo[b]thiophene-2-carboxylic acid methyl ester and Benzo[b]thiophene-6-carboxylic acid methyl ester lack this functional group, which may result in different chemical and biological properties .
Propiedades
Fórmula molecular |
C17H14O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
methyl 6-phenylmethoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-19-17(18)16-9-13-7-8-14(10-15(13)21-16)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clave InChI |
XRURKFMFIWYUPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(S1)C=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)

![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)

![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)



![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)


![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
